molecular formula C20H14ClN3O3S B11646605 N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11646605
M. Wt: 411.9 g/mol
InChI Key: GKPDZCWCOWOUAT-UHFFFAOYSA-N
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Description

1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a thiourea group, and a furan moiety

Preparation Methods

The synthesis of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath).

Mechanism of Action

The mechanism of action of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA can be compared with other similar compounds:

The uniqueness of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA lies in its combination of these distinct functional groups, which confer specific electronic and biological properties.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c1-11-4-5-12(19-22-15-10-13(21)6-7-16(15)27-19)9-14(11)23-20(28)24-18(25)17-3-2-8-26-17/h2-10H,1H3,(H2,23,24,25,28)

InChI Key

GKPDZCWCOWOUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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